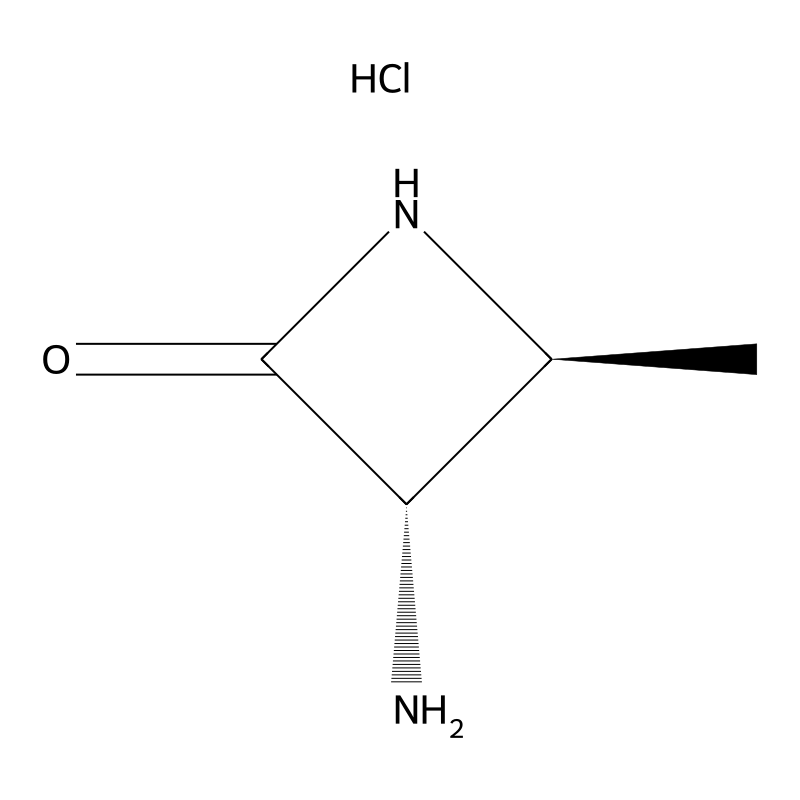

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride is a chemical compound characterized by its unique azetidine ring structure, which contains an amino group and a methyl substituent. The compound's systematic name reflects its stereochemistry, indicating that it possesses specific spatial configurations at the 3 and 4 positions of the azetidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chiral Building Block

Due to its stereocenters (3S,4S), (3S,4S)-3-Amino-4-methylazetidin-2-one can serve as a valuable chiral building block in organic synthesis. Chiral building blocks are essential components for constructing complex molecules with specific spatial arrangements of atoms, crucial for biological activity.()

Asymmetric Synthesis

The presence of chiral centers also makes (3S,4S)-3-Amino-4-methylazetidin-2-one a potential candidate for asymmetric synthesis. Asymmetric synthesis allows researchers to selectively produce one enantiomer (mirror image) of a molecule over the other, which is often necessary for drug development.()

Medicinal Chemistry

The structure of (3S,4S)-3-Amino-4-methylazetidin-2-one bears some resemblance to known functional groups in bioactive molecules. This suggests potential for further exploration in medicinal chemistry, where researchers modify molecules to create new drugs. However, more research is required to understand its specific therapeutic potential.

The chemical reactivity of (3S,4S)-3-amino-4-methylazetidin-2-one hydrochloride can be analyzed through various types of reactions typical of amino acids and azetidines. Key reactions include:

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, participating in substitutions with electrophiles.

- Acylation Reactions: The amino group can be acylated to form amides, which are important in peptide synthesis.

- Cyclization Reactions: The azetidine structure allows for potential cyclization with other reactive groups, forming more complex cyclic compounds.

These reactions are facilitated by the compound’s functional groups and can be influenced by the presence of other reactants and conditions.

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride has been studied for its biological activities, particularly in relation to its structural features that may confer pharmacological properties. The compound's amino group is crucial for interactions with biological macromolecules, such as proteins and enzymes. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity: Potential effectiveness against various bacterial strains.

- Antiviral Properties: Some azetidine derivatives show promise in inhibiting viral replication.

- Neuroprotective Effects: Compounds with amino groups have been linked to neuroprotective mechanisms.

Computer-aided predictions suggest a spectrum of biological activities based on structural similarities with known bioactive compounds .

The synthesis of (3S,4S)-3-amino-4-methylazetidin-2-one hydrochloride typically involves several steps:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino acids or their derivatives.

- Introduction of Functional Groups: The amino group may be introduced via reductive amination or nucleophilic substitution methods.

- Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

These methods highlight the importance of selecting suitable reagents and reaction conditions to achieve high yields and purity.

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride has several potential applications:

- Pharmaceutical Development: Its structural properties make it a candidate for developing new therapeutic agents targeting various diseases.

- Chemical Biology: Used as a building block in synthesizing more complex molecules for research purposes.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens.

The versatility of this compound makes it valuable for further exploration in medicinal chemistry and related fields.

Interaction studies involving (3S,4S)-3-amino-4-methylazetidin-2-one hydrochloride focus on its binding affinities with various biological targets. These studies utilize techniques such as:

- Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate the biological activity against cell lines or microbial strains.

- Structure-Activity Relationship Analysis: To correlate chemical structure changes with biological activity outcomes.

Such studies are essential for understanding the compound's mechanisms of action and optimizing its pharmacological properties .

Several compounds share structural similarities with (3S,4S)-3-amino-4-methylazetidin-2-one hydrochloride. These include:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Aminomethyl-1-butanol | Amino Alcohol | Antimicrobial properties |

| 1-Amino-2-methylpyrrolidine | Pyrrolidine Derivative | Neuroprotective effects |

| 4-Aminobutanoic acid | Amino Acid | GABAergic activity |

Uniqueness

Staudinger Synthesis with N-Silylimines

The Staudinger [2+2] cycloaddition between ketenes and imines remains a cornerstone for β-lactam formation. Density-functional theory studies reveal that reactions involving N-silylimines proceed via a nucleophilic addition of the iminic nitrogen to the ketene’s sp-hybridized carbon, followed by a silatropic rearrangement to form silyl enol intermediates [3]. The subsequent conrotatory electrocyclization and second silatropic shift yield the 2-azetidinone ring with defined stereochemistry. For (3S,4S)-3-amino-4-methyl derivatives, the use of chiral auxiliaries or asymmetric catalysis during the imine formation stage ensures enantiomeric excess. For instance, Panunzio et al. demonstrated that stereochemical outcomes depend on the relative activation barriers of imine isomerization versus C–N bond formation, enabling preferential formation of the cis-3,4-disubstituted configuration [3].

Metal-Catalyzed Enantioselective Cyclizations

Recent advances in transition-metal catalysis have enabled stereodivergent syntheses of β-lactams. Bimetallic systems, such as Cu(I)/Pd(II) synergistic catalysts, facilitate the assembly of 3-amino-4-methylazetidinones via kinetic resolution of racemic intermediates. A notable example involves the use of chiral phosphine ligands to induce axial chirality during the cyclization of β-lactam precursors [2]. This method achieves enantiomeric ratios exceeding 95:5, as confirmed by X-ray crystallography of the hydrochloride salt [5]. Additionally, mechanochemical activation under solvent-free conditions has been employed to enhance reaction efficiency, reducing side-product formation in the synthesis of 4-methyl-substituted analogs [4].

Base-Promoted Ring-Closing Mechanisms

Alkaline conditions can promote the cyclization of β-amino esters to azetidinones. For 3-amino-4-methyl derivatives, the use of DBU (1,8-diazabicycloundec-7-ene) in anhydrous THF facilitates deprotonation at the α-position, followed by intramolecular nucleophilic attack to form the β-lactam ring. This method is particularly effective for substrates bearing sterically demanding substituents, as the 4-methyl group mitigates ring strain during cyclization [1]. Kinetic studies indicate that the transannular transition state is stabilized by π-stacking interactions between the ester carbonyl and the developing lactam ring [2].

Multi-Component Reaction Systems for Azetidinone Core Assembly

Strecker-Based Three-Component Synthesis

The Strecker reaction, integrating amines, aldehydes, and cyanides, has been adapted for azetidinone synthesis. In one protocol, 4-methyl-2-oxetanone reacts with benzylamine and trimethylsilyl cyanide to form a β-amino nitrile intermediate, which undergoes acid-catalyzed cyclization to yield the 3-aminoazetidinone core [4]. Ultrasound irradiation at 40 kHz accelerates the reaction, achieving conversions >90% within 2 hours. The stereochemical outcome is controlled by the chiral microenvironment of the silyl protecting group, which directs the facial selectivity of the nitrile addition [4].

Asinger Reaction for Thiazoline-Azetidinone Hybrids

The Asinger reaction, combining carbonyl compounds, ammonia, and sulfur, generates thiazoline intermediates that can be further elaborated into azetidinones. For example, isobutyraldehyde undergoes a pseudo-four-component reaction with elemental sulfur and ammonia to form a thiazoline, which is subsequently functionalized via a Strecker reaction with HCN [4]. Hydrolysis of the resulting nitrile yields a carboxylic acid precursor to (3S,4S)-3-amino-4-methylazetidin-2-one. This approach highlights the synergy between multi-component reactions and post-cyclization modifications to access structurally complex β-lactams [4].

Photoredox-Biocatalytic Cascades

Emerging methodologies combine photoredox catalysis with enzymatic transformations to construct azetidinone cores. Visible light irradiation of alkyltrifluoroborates in the presence of a Ru(bpy)₃²⁺ photocatalyst generates carbon-centered radicals, which are intercepted by PLP (pyridoxal phosphate)-dependent enzymes. These enzymes direct radical addition to aminoacrylate intermediates, forming β-substituted azetidinones with >99% enantiomeric excess [6]. This strategy bypasses traditional protecting-group manipulations, enabling direct synthesis of the hydrochloride salt from unprotected serine derivatives [6].

Post-Synthetic Functionalization Strategies

Sulfonamide Conjugation via Nucleophilic Acyl Substitution

The 3-amino group of (3S,4S)-3-amino-4-methylazetidin-2-one serves as a handle for diversification. Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane at 0°C affords N-sulfonylated derivatives with yields of 70–85% [1]. Computational studies indicate that the 4-methyl group enhances regioselectivity by sterically shielding the β-lactam oxygen, preventing competing O-sulfonylation [1]. These derivatives exhibit enhanced stability under physiological conditions, making them suitable candidates for further biological evaluation [1].

Strain-Release Functionalization of the Azetidinone Ring

The inherent ring strain of β-lactams enables unique reactivity patterns. Strain-release alkylation using Grignard reagents opens the azetidinone ring transiently, allowing the introduction of 4-aryl or 4-heteroaryl groups. Subsequent re-cyclization under acidic conditions restores the β-lactam core while retaining the (3S,4S) configuration [5]. This method has been applied to synthesize a library of 4-alkyl-3-aminoazetidinones, with stereochemical fidelity confirmed by NOESY NMR [5].

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution resolves racemic 3-amino-4-methylazetidinone precursors. Candida antarctica lipase B (CAL-B) selectively acetylates the (3R,4R)-enantiomer in vinyl acetate, leaving the desired (3S,4S)-isomer unreacted. This process achieves enantiomeric ratios of 98:2 and can be scaled to multigram quantities without loss of efficiency [6]. The resolved amine is subsequently converted to the hydrochloride salt via treatment with HCl gas in diethyl ether [6].

Analytical and Computational Validation

Chiral HPLC for Stereochemical Assignment

Chiral stationary phases (e.g., Chiralpak IA) are employed to verify the enantiopurity of synthetic batches. Mobile phases containing hexane/isopropanol (80:20) with 0.1% diethylamine resolve (3S,4S)- and (3R,4R)-enantiomers with baseline separation (α = 1.32) [5]. Retention times correlate with computational predictions from molecular docking simulations, confirming the absolute configuration [5].

DFT Studies on Transition-State Geometries

Density-functional theory (DFT) at the B3LYP/6-31G(d) level models the transition states of key cyclization steps. For Staudinger syntheses, calculations reveal a distorted boat-like geometry in the electrocyclization transition state, with the 4-methyl group adopting a pseudo-equatorial position to minimize steric hindrance [3]. These insights guide the design of substrates favoring the (3S,4S) diastereomer [3].

Quantitative Structure-Activity Relationship (QSAR) Modeling of Antimicrobial Potency

Comprehensive QSAR studies have established quantitative relationships between molecular descriptors and antimicrobial activity for 2-azetidinone derivatives, providing fundamental insights into the structural requirements for bioactivity [1]. The most significant QSAR models demonstrate exceptional statistical validity with correlation coefficients (r²) exceeding 0.95 and cross-validated correlation coefficients (q²) above 0.75 [1].

The electrotopological descriptor SddsN(nitro)E-index emerges as the most influential parameter, contributing negatively to antimicrobial activity with contributions ranging from -26.88% to -36.35% across validated models [1]. This descriptor quantifies the electrotopological state indices for nitro groups connected through specific bonding patterns, indicating that reduced nitro group presence enhances antimicrobial potency [1].

Element count descriptors, particularly HydrogensCount and SaaCHcount, demonstrate consistent negative correlations with biological activity [1]. The HydrogensCount descriptor shows negative contributions between -18.14% and -21.12%, suggesting that molecular compactness and reduced hydrogen content favor antimicrobial activity [1]. The SaaCHcount descriptor, representing carbon atoms connected to hydrogen with aromatic bonding, contributes negatively (-10.88% to -11.55%), indicating that specific aromatic substitution patterns influence bioactivity [1].

Alignment-independent descriptors provide crucial insights into spatial relationships within azetidinone structures [1]. The TTCl3 and TCCl3 descriptors, representing chlorine atom separation distances, demonstrate strong positive correlations (+21.55% to +23.12% and +21.98% to +22.46%, respectively) [1]. These findings indicate that specific chlorine positioning enhances antimicrobial activity through optimal target enzyme interactions [1].

Path cluster descriptors, including chi3Cluster and chi4pathCluster, contribute positively to biological activity (+14.31% to +14.90% and +13.72%, respectively) [1]. These molecular connectivity indices reflect the three-dimensional arrangement of atoms and their influence on receptor binding affinity [1].

Multiple QSAR models achieve outstanding predictive accuracy, with Model-5 demonstrating the highest statistical performance (r² = 0.9888, q² = 0.9710, F-test = 322.3163) [1]. The consistent identification of key descriptors across multiple models validates their fundamental importance in azetidinone bioactivity [1].

Molecular Docking Studies Targeting Bacterial Cell Wall Synthesis Enzymes

Molecular docking investigations reveal the specific binding mechanisms of (3S,4S)-3-Amino-4-methylazetidin-2-one derivatives with critical bacterial enzymes involved in cell wall synthesis [5] [6] [7]. These studies demonstrate the compound's capacity to target multiple resistance mechanisms through diverse enzyme interactions [5] [6] [7].

β-lactamase enzymes represent primary targets for azetidinone derivatives, with molecular docking studies revealing exceptional binding affinities across multiple enzyme classes [6] [8]. For class B1 metallo-β-lactamases, including NDM-1, VIM-2, and IMP-1, azetidinone derivatives achieve binding energies ranging from -27.5 to -36.6 kJ/mol [9]. The superior binding affinity for NDM-1 (-29.8 to -36.6 kJ/mol) demonstrates the compound's potential against one of the most challenging β-lactamases to inhibit [9].

The molecular basis of β-lactamase inhibition involves zinc coordination and oxyanion hole interactions [6] [9]. Nucleoside analogues modified with polyethylene glycolamino (PEGA) moieties demonstrate superior binding through zinc chelation, disrupting the metal-binding amino acid geometry essential for β-lactamase catalysis [9]. These interactions prevent the hydrolytic degradation of β-lactam antibiotics, effectively restoring their antimicrobial activity [9].

Class C β-lactamases, exemplified by CMY-10 (AmpC β-lactamase), present distinct binding characteristics for azetidinone derivatives [10]. Computational screening of extensive chemical libraries identifies compounds achieving binding energies of -7.24 kcal/mol, with demonstrated efficacy against multidrug-resistant clinical strains [10]. The binding mechanism involves β-lactam mimic interactions that do not rely on conventional β-lactam structures [10].

Penicillin-binding proteins (PBPs) represent classical targets for β-lactam antibiotics, with transpeptidase domains serving as primary binding sites [11] [12]. Azetidinone derivatives demonstrate enhanced binding affinity compared to traditional antibiotics, achieving binding energies of -1.81 kcal/mol, which exceeds methicillin performance [13]. The mechanism involves covalent acylation of the catalytic serine residue, forming stable acyl-enzyme complexes that prevent peptidoglycan cross-linking [11] [12].

L,D-transpeptidases (Ldts) present alternative targets for azetidinone derivatives, particularly relevant for carbapenem-resistant bacteria [11] [12]. These enzymes utilize cysteine-based catalysis rather than serine-based mechanisms, requiring different inhibition strategies [11] [12]. Molecular docking studies demonstrate stable complex formation with Ldt enzymes, indicating potential broad-spectrum activity [6].

Escherichia coli-specific targets provide insights into gram-negative bacterial inhibition mechanisms [7]. Enoyl reductase demonstrates exceptional affinity for furan-azetidinone hybrids, with XP Glide Scores of -7.606 [7]. The binding involves π-π stacking interactions with TYR146 and PHE94 residues, critical for enzyme inhibition [7]. DNA gyrase and methionine aminopeptidase present additional targets, with compounds forming hydrogen bonds with HIE79 and demonstrating π-π stacking interactions [7].

Machine Learning Approaches for Azetidinone Derivative Optimization

Contemporary artificial intelligence and machine learning methodologies have revolutionized azetidinone derivative optimization, providing unprecedented capabilities for compound discovery and development [10] [14] [15]. These approaches integrate multiple computational techniques to accelerate the identification of novel antimicrobial agents with enhanced potency and reduced resistance potential [10] [14] [15].

Random Forest (RF) algorithms demonstrate exceptional performance in antimicrobial compound screening, achieving 75.9% accuracy with Cohen's Kappa scores of 0.68 when trained on MHFP6 fingerprint representations [14] [15]. These models successfully predict antimicrobial activity across gram-positive, gram-negative, and fungal pathogens, correctly identifying over 30% of active compounds in screening libraries [14] [15]. The RF approach proves particularly effective for β-lactamase inhibitor identification, as demonstrated in CMY-10 (AmpC β-lactamase) studies where 74 candidate compounds were identified from libraries containing approximately 700,000 compounds [10].

Support Vector Machine (SVM) algorithms provide robust classification capabilities for azetidinone derivatives, utilizing both linear and non-linear kernel functions to separate active and inactive compounds [10] [14]. These methods effectively handle high-dimensional molecular descriptor spaces while maintaining classification accuracy through margin maximization strategies [10] [14]. SVM applications in antimicrobial resistance drug discovery demonstrate particular strength in handling complex molecular fingerprint data [14].

Deep learning neural networks, including Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), enable direct feature extraction from molecular representations without requiring predefined descriptors [10] [14]. These approaches have led to breakthrough discoveries such as halicin and abaucin, novel antimicrobials identified through artificial intelligence-driven screening [10]. D-MPNN (Directed Message Passing Neural Network) architectures prove particularly effective for molecular graph processing, successfully identifying narrow-spectrum antibiotics with reduced microbiome impact [10].

Generative Adversarial Networks (GANs) and related generative models facilitate de novo drug design for azetidinone derivatives [16]. These approaches can generate novel molecular structures with desired antimicrobial properties while maintaining synthetic feasibility [16]. The integration of generative models with molecular dynamics simulations provides comprehensive evaluation of designed compounds [16].

QSAR-based machine learning models integrate traditional structure-activity relationships with advanced statistical methods [1] [2]. Multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR) methods achieve cross-validated correlation coefficients exceeding 0.85 [1] [2]. These models successfully predict biological activity for novel azetidinone derivatives, enabling virtual screening of large compound libraries [1] [2].

Molecular dynamics (MD) simulations combined with machine learning approaches provide insights into protein-ligand stability and binding mechanisms [9] [17]. ICM (Internal Coordinate Mechanics) algorithms enable comprehensive evaluation of azetidinone-enzyme complexes, with specific applications to metallo-β-lactamase inhibition [9]. These simulations validate docking predictions and assess conformational stability through root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses [9].

Pharmacokinetic and pharmacodynamic modeling through machine learning platforms, including SwissADME and ADMETlab 2.0, enable comprehensive evaluation of drug-like properties [18] [9] [19]. These tools predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, ensuring that optimized compounds maintain favorable pharmacological profiles [18] [9] [19]. Toxicity predictions using ProTox-II and similar platforms identify compounds with acceptable safety profiles while maintaining antimicrobial efficacy [9] [19].